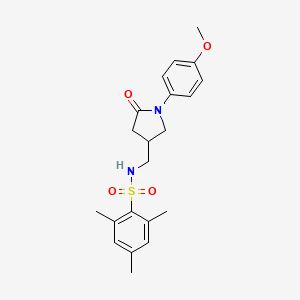

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Description

BenchChem offers high-quality N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-9-15(2)21(16(3)10-14)28(25,26)22-12-17-11-20(24)23(13-17)18-5-7-19(27-4)8-6-18/h5-10,17,22H,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVUJZQSIICKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to its functional groups.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in.

Pharmacokinetics

Its solubility, lipophilicity, and other physicochemical properties suggest it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of experimental data. Based on its structure, it may induce changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and hence its activity.

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrrolidinone ring : Contributes to the compound's biological activity.

- Methoxyphenyl group : Enhances membrane permeability and binding affinity to target proteins.

- Sulfonamide moiety : Known for its role in various biological applications.

The molecular formula for this compound is , with a molecular weight of approximately 336.45 g/mol.

The biological activity of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is believed to involve interactions with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptor Modulation : It may interact with various receptors involved in pain and inflammation pathways, providing potential analgesic and anti-inflammatory effects.

- Cellular Uptake : The methoxy groups enhance the compound's ability to cross cellular membranes, facilitating its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Effective against various bacterial strains, potentially useful in treating infections.

- Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In vitro studies demonstrated that N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. This suggests potential applications in treating resistant infections .

-

Inflammation Models :

- In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.